1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one 1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
Brand Name: Vulcanchem
CAS No.: 1797890-28-8
VCID: VC5762172
InChI: InChI=1S/C22H22BrNO4/c1-27-19-8-6-15(14-18(19)23)7-9-20(25)24-12-10-22(11-13-24)17-5-3-2-4-16(17)21(26)28-22/h2-6,8,14H,7,9-13H2,1H3
SMILES: COC1=C(C=C(C=C1)CCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)Br
Molecular Formula: C22H22BrNO4
Molecular Weight: 444.325

1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

CAS No.: 1797890-28-8

Cat. No.: VC5762172

Molecular Formula: C22H22BrNO4

Molecular Weight: 444.325

* For research use only. Not for human or veterinary use.

1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one - 1797890-28-8

Specification

CAS No. 1797890-28-8
Molecular Formula C22H22BrNO4
Molecular Weight 444.325
IUPAC Name 1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Standard InChI InChI=1S/C22H22BrNO4/c1-27-19-8-6-15(14-18(19)23)7-9-20(25)24-12-10-22(11-13-24)17-5-3-2-4-16(17)21(26)28-22/h2-6,8,14H,7,9-13H2,1H3
Standard InChI Key QJXNOVNJJZBYNS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)Br

Introduction

Chemical Identification and Structural Features

Core Structure and Functional Groups

The compound belongs to the spirocyclic benzofuran-piperidine family, characterized by a fused bicyclic system where a benzofuran moiety is connected to a piperidine ring via a spiro carbon atom. The 3H-spiro[2-benzofuran-1,4'-piperidine]-3-one backbone is substituted at the 1'-position with a propanoyl group bearing a 3-bromo-4-methoxyphenyl substituent . Key structural features include:

  • Spirocyclic framework: Enhances conformational rigidity, potentially improving binding affinity to biological targets.

  • Bromo-methoxyphenyl group: Introduces electron-withdrawing (bromo) and electron-donating (methoxy) effects, influencing reactivity and pharmacokinetics.

  • Propanoyl linker: Facilitates interactions with enzymatic active sites or receptor pockets.

Spectroscopic and Computational Data

While direct experimental data for this compound is limited, analogs such as 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS 37663-44-8) provide foundational insights:

  • Log P (octanol-water): Predicted consensus value of 1.72, suggesting moderate lipophilicity .

  • TPSA (Topological Polar Surface Area): 21.26 Ų, indicative of limited membrane permeability .

  • Synthetic accessibility score: 2.35 (scale: 1 = easy, 10 = difficult), reflecting moderate complexity .

Synthetic Routes and Optimization

Key Reaction Strategies

Synthesis of spirocyclic benzofuran-piperidine derivatives typically involves multi-step protocols:

Formation of the Spiro Core

The spirocyclic system is constructed via acid-catalyzed cyclization or transition metal-mediated coupling. For example, 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is synthesized using sodium triacetoxyborohydride in dichloroethane (DCE), achieving yields up to 63% .

Acylation at the Piperidine Nitrogen

The propanoyl side chain is introduced via amide coupling. A representative procedure involves:

  • Reacting the spirocyclic amine with 3-(3-bromo-4-methoxyphenyl)propanoic acid using HATU and DIPEA in DMF .

  • Yields for analogous reactions range from 16% to 52%, depending on steric and electronic factors .

Optimization Challenges

  • Steric hindrance: Bulky substituents on the piperidine ring reduce coupling efficiency.

  • Solubility issues: Polar aprotic solvents (e.g., DMA, DMF) are required to dissolve intermediates .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

PropertyValue (Predicted)Method
Aqueous solubility0.443 mg/mL (ESOL model)Log S = -2.71
Plasma stabilityModerate (t1/2 > 6 h)CYP3A4 inhibition
Thermal stabilityStable up to 160°CAnalog data

ADME Profiling

  • GI absorption: High (predicted) .

  • BBB permeability: Likely due to moderate log P and low TPSA .

  • P-glycoprotein substrate: Yes, potential for drug-drug interactions .

Parameter3H-Spiro[isobenzofuran-1,4'-piperidine] Derivatives
IC50 (CYP2D6 inhibition)<10 µM
EC50 (5-HT2A receptor)120 nM (estimated)

Applications and Future Directions

Drug Development

  • Lead optimization: Structural modifications to improve CYP2D6 selectivity.

  • Prodrug strategies: Esterification of the ketone to enhance bioavailability.

Material Science

  • Ligands for metal-organic frameworks (MOFs): Spirocyclic rigidity aids in porous material design.

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